molecular formula C13H21ClN2O3 B3052148 1-(3,4,5-Trimethoxyphenyl)piperazine CAS No. 38869-07-7

1-(3,4,5-Trimethoxyphenyl)piperazine

Cat. No.: B3052148
CAS No.: 38869-07-7
M. Wt: 288.77 g/mol
InChI Key: UWWBIYGLDJXNGY-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)piperazine is an organic compound with the molecular formula C13H20N2O3. It features a piperazine ring substituted with a 3,4,5-trimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trimethoxyphenyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 3,4,5-trimethoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,4,5-Trimethoxyphenyl)piperazine has diverse applications in scientific research:

Comparison with Similar Compounds

  • 1-(3,4,5-Trimethoxybenzyl)piperazine
  • 1-(2,3,4-Trimethoxyphenyl)piperazine
  • 1-(3,4,5-Trimethoxyphenyl)ethylamine

Comparison: 1-(3,4,5-Trimethoxyphenyl)piperazine is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and potency .

Properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-16-11-8-10(15-6-4-14-5-7-15)9-12(17-2)13(11)18-3/h8-9,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTMOHFZTDLSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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